1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O/c1-2-9-25-13-15(11-20(25)27)21-24-18-5-3-4-6-19(18)26(21)12-14-7-8-16(22)17(23)10-14/h2-8,10,15H,1,9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPRPKQCEBIKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with 3,4-dichlorobenzaldehyde under acidic conditions.
Alkylation: The benzimidazole intermediate is then alkylated with allyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: The benzimidazole and pyrrolidinone rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
1-Allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an antifungal, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with DNA synthesis, protein synthesis, and cell wall formation in microbes, leading to their death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Moiety
Halogen Positional Isomers
- 1-Allyl-4-[1-(2,4-Dichlorobenzyl)-1H-Benzimidazol-2-yl]Pyrrolidin-2-one (): Differs in the dichlorobenzyl substituent (2,4-dichloro vs. 3,4-dichloro).
- 4-(1H-Benzo[d]imidazol-2-yl)-1-(3,5-Dichloro-2-Hydroxyphenyl)Pyrrolidin-2-one (): Contains a hydroxyl group on the aryl ring, introducing hydrogen-bonding capacity. Melting point: 231–232°C, higher than non-hydroxylated analogs due to intermolecular H-bonding .
Alkyl vs. Aryl Substituents
Variations in the Pyrrolidin-2-one Core
N-Substituents
Physicochemical and Spectral Comparisons
Biological Activity
The compound 1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and comparative studies with other compounds. The information presented is derived from diverse sources to ensure a comprehensive understanding of this compound's biological activity.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C₁₈H₁₈Cl₂N₄O
- Molecular Weight : 364.27 g/mol
The presence of the 3,4-dichlorobenzyl moiety and the benzo[d]imidazole core are significant for its biological interactions.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance, a series of pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, suggesting a potential synergistic effect in treating resistant cancer types .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research indicates that similar derivatives can disrupt bacterial cell membranes, leading to cell lysis and death. For example, a study on pyrazole-based compounds revealed their effectiveness against various phytopathogenic fungi, highlighting their utility in agricultural applications .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Preliminary data suggest that derivatives with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant for conditions like Alzheimer's disease and urinary tract infections respectively .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 and MDA-MB-231 | |
| Antimicrobial | Disruption of bacterial membranes | |
| Enzyme Inhibition | AChE and urease inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to damage bacterial cell membranes, leading to increased permeability and eventual cell death.
- Inhibition of Enzymatic Activity : The structural features allow for binding at the active sites of enzymes like AChE, preventing substrate interaction.
- Apoptotic Pathways Activation : Some derivatives induce apoptosis in cancer cells through intrinsic pathways, which may involve mitochondrial dysfunction.
Study 1: Anticancer Efficacy
In a controlled study, various concentrations of 1-allyl derivatives were tested against breast cancer cell lines. The results indicated that at higher concentrations (≥10 µM), significant apoptosis was observed compared to control groups treated with doxorubicin alone.
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of structurally similar compounds against common pathogens. The results indicated an IC50 value of approximately 20 µM for effective bacterial inhibition, showcasing the potential use in treating infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:
- Step 1 : Formation of the pyrrolidin-2-one core via cyclization reactions using precursors like 2-aminobenzimidazole derivatives (modified for allyl and dichlorobenzyl groups).
- Step 2 : Introduction of the 3,4-dichlorobenzyl group via nucleophilic substitution under basic conditions (e.g., KOH in ethanol) .
- Step 3 : Allylation at the pyrrolidinone nitrogen using allyl bromide in a polar aprotic solvent (e.g., DMF) at controlled temperatures (60–80°C).
- Purification : Flash column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate substituent positions, allyl group geometry, and benzimidazole ring conformation .
- Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., calculated for CHClNO: ~419.3 g/mol) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and molecular packing, particularly for the dichlorobenzyl and allyl moieties .
Q. How can preliminary biological activity screening be designed to assess antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution to determine Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare activity to benzimidazole derivatives like ZR-8 (MIC 3.40–15.62 µg/mL) .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Structural analogs with 3,4-dichlorobenzyl groups show topoisomerase I inhibition, a key anticancer mechanism .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the benzimidazole or pyrrolidinone rings) influence biological activity and target selectivity?
- Methodological Answer :
- SAR Studies : Replace the 3,4-dichlorobenzyl group with morpholino or trifluoromethylphenyl groups to assess changes in antimicrobial/anticancer potency. For example, trifluoromethyl groups enhance binding affinity to hydrophobic enzyme pockets .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase I or DHFR. Compare with experimental IC values to validate models .
Q. What experimental strategies can resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Optimization : Address solubility issues (common for hydrophobic benzimidazoles) using DMSO/carrier emulsions. For example, agar diffusion assays may underestimate activity due to poor compound diffusion, whereas broth microdilution provides accurate MIC values .
- Dose-Response Validation : Repeat assays with extended incubation times or adjusted pH to confirm activity trends. Cross-validate with orthogonal assays (e.g., fluorescence-based ATP quantification for cytotoxicity) .
Q. How can in vivo efficacy and pharmacokinetic (ADME) properties be evaluated for this compound?
- Methodological Answer :
- In Vivo Models : Use xenograft mice (e.g., human tumor implants) to assess tumor growth inhibition. Structural analogs like BMS-695735 show improved bioavailability and reduced CYP3A4 inhibition compared to earlier leads .
- ADME Profiling :
- Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF).
- Metabolic Stability : Incubate with liver microsomes to measure half-life (t).
- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction .
Q. What strategies are effective in optimizing the drug-likeness (e.g., solubility, metabolic stability) of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
